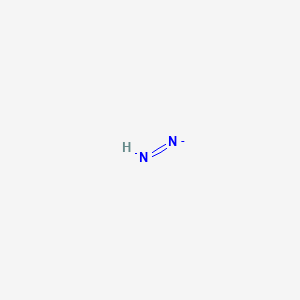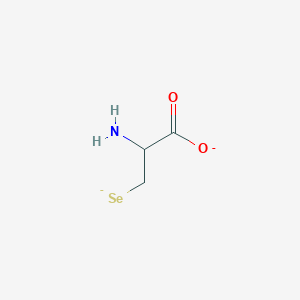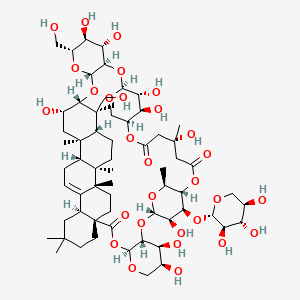
Lobatoside H
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tubeimoside I is a triterpenoid.
Applications De Recherche Scientifique
Antitumor Activities
Lobatoside H, as a part of the triterpene saponins family, is notable for its antitumor properties. Various studies have focused on the synthesis and evaluation of these compounds due to their potential in cancer treatment. For instance, the synthesis of lobatoside E, a compound closely related to lobatoside H, demonstrated significant antitumor activities, achieved through a highly modular approach starting with oleanolic acid and various sugars (C. Zhu, P. Tang, & Biao Yu, 2008). Additionally, research on other triterpene saponins, such as lobatoside O and actinostemmoside I and J, isolated from Actinostemma lobatum MAXIM, highlighted their cytotoxic activities against various human cancer cell lines, showcasing the potential of these compounds in cancer research (Jia-qing Cao et al., 2015).
Cytotoxic Effects and Structural Analysis
In-depth structural and cytotoxic analysis of compounds related to lobatoside H has been conducted. For example, a study identified a new cyclic bisdesmoside triterpene saponin, lobatoside N, from Actinostemma lobatum Maxim. This compound, along with others, showed significant dose-dependent cytotoxicities against several human cancer cell lines (Jia-qing Cao et al., 2015). Another study on cyclic bisdesmosides, including lobatoside L and M, also from Actinostemma lobatum MAXIM, revealed their inhibitory effects on human cancer cell growth, further emphasizing the importance of these compounds in antitumor research (Wei Li et al., 2012).
Propriétés
Nom du produit |
Lobatoside H |
|---|---|
Formule moléculaire |
C63H98O29 |
Poids moléculaire |
1319.4 g/mol |
Nom IUPAC |
(1S,4S,7S,8S,9R,11S,13S,14S,18S,22S,25S,27R,28S,29S,30R,32R,34R,35S,37R,38R,41R,42R,46S,53S,54R,55R,56R,57S,58R)-7,8,18,28,29,35,55,56,58-nonahydroxy-30,54-bis(hydroxymethyl)-13,18,37,41,48,48,53,54-octamethyl-57-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-3,5,10,12,15,21,24,26,31,33-decaoxadecacyclo[39.9.3.211,14.222,25.134,38.01,46.04,9.027,32.037,42.045,53]octapentacont-44-ene-2,16,20-trione |
InChI |
InChI=1S/C63H98O29/c1-26-46-47(88-51-43(76)38(71)30(67)22-81-51)45(78)53(84-26)90-48-39(72)31(68)23-82-54(48)92-56(79)63-15-13-57(2,3)17-28(63)27-9-10-35-59(5)18-29(66)50(60(6,25-65)34(59)11-12-62(35,8)61(27,7)14-16-63)91-55-49(42(75)40(73)32(21-64)86-55)89-52-44(77)41(74)33(24-83-52)85-36(69)19-58(4,80)20-37(70)87-46/h9,26,28-35,38-55,64-68,71-78,80H,10-25H2,1-8H3/t26-,28-,29-,30+,31-,32+,33-,34+,35+,38-,39-,40+,41-,42-,43+,44+,45+,46-,47-,48+,49+,50-,51-,52-,53-,54-,55-,58-,59-,60-,61+,62+,63-/m0/s1 |
Clé InChI |
MCPFEAJYKIXPQF-DXZAWUHFSA-N |
SMILES isomérique |
C[C@H]1[C@H]2[C@H]([C@H]([C@@H](O1)O[C@@H]3[C@H]([C@H](CO[C@H]3OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(C[C@@H]([C@@H]([C@@]8(C)CO)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O[C@H]1[C@@H]([C@H]([C@H](CO1)OC(=O)C[C@](CC(=O)O2)(C)O)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O |
SMILES canonique |
CC1C2C(C(C(O1)OC3C(C(COC3OC(=O)C45CCC(CC4C6=CCC7C(C6(CC5)C)(CCC8C7(CC(C(C8(C)CO)OC9C(C(C(C(O9)CO)O)O)OC1C(C(C(CO1)OC(=O)CC(CC(=O)O2)(C)O)O)O)O)C)C)(C)C)O)O)O)OC1C(C(C(CO1)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




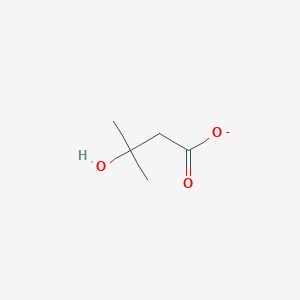
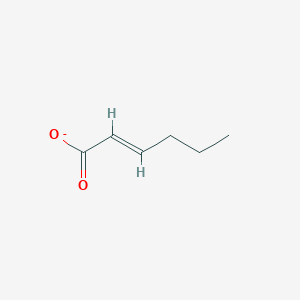
![1-[4-(2,3-Dimethylphenyl)-1-piperazinyl]-3-(4,4,6-trimethyl-2-sulfanylidene-1,3-diazinan-1-yl)-1-propanone](/img/structure/B1233619.png)
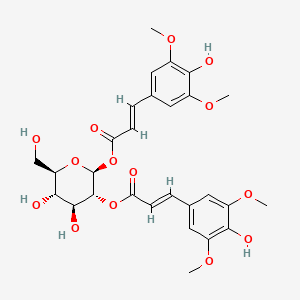

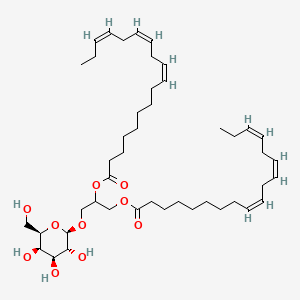
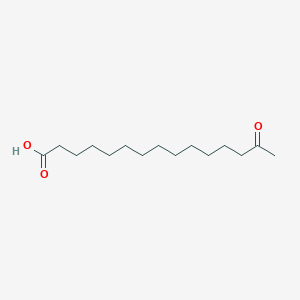
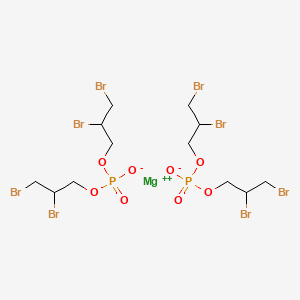
![2-Methoxy-4-(3-phenylimino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene)-1-cyclohexa-2,5-dienone](/img/structure/B1233630.png)
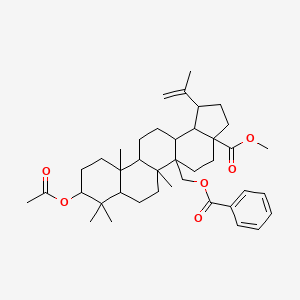
![1-[(E)-(2-phenylmethoxyphenyl)methylideneamino]tetrazol-5-amine](/img/structure/B1233637.png)
